D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C19H28N4O4, and its molecular weight, 376.4 g/mol. Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Subheading Understanding the Hydrolysis Rate of Peptide Bonds
The hydrolysis of N-(phenylacetyl)glycyl-d-valine, an acyclic penicillin G analogue, was studied across a range of pH values. The hydrolysis process for both the phenylacetyl)glycyl amide bond and glycyl-d-valine peptide bond was observed and quantified. This study provides insights into the pH-dependent behavior of peptide bond hydrolysis, contributing to our understanding of peptide stability and reaction kinetics in varying pH environments (Smith & Hansen, 1998).
Biogenesis of Actinomycin D
Subheading Enzymatic Activation of L-valine in Antibiotic Production
This research explores the role of L-valine in the production of actinomycin D, an antibiotic, by Streptomyces antibioticus. It discusses the enzyme responsible for the activation of L-valine, a crucial step in the incorporation of this amino acid into the antibiotic structure, highlighting the biosynthetic pathway and the enzymatic interactions involved in the formation of actinomycin D (Walker, Otani, & Perlman, 1972).
Molecular Evolution and Dipeptide Synthesis
Subheading Investigating Stereospecificity in Dipeptide Synthesis
This research provides insights into the stereospecificity of dipeptide syntheses, using various protected DL-amino acids and DL-valine as starting materials. The study reveals preferences in bond formations and contributes to our understanding of molecular evolution and peptide synthesis mechanisms, which are fundamental in biochemistry and pharmaceutical sciences (Kricheldorf, Au, & Mang, 2009).
Structural Analysis of Linear Peptides
Subheading Structural Insights into Glycyl-Glycyl-L-valine
The research focuses on the crystalline structure of the tripeptide glycyl-glycyl-L-valine. By analyzing the zwitterionic form, peptide plane orientations, and intramolecular interactions, this study contributes to the fundamental understanding of peptide structure, which is crucial for the development of peptide-based therapeutics and understanding protein folding mechanisms (Lalitha, Subramanian, & Bordner, 1986).
Safety And Hazards
According to the Safety Data Sheet, this compound has been classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKJNKTPCZNPM-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718009 | |
Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- | |
CAS RN |
1033882-31-3 | |
Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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